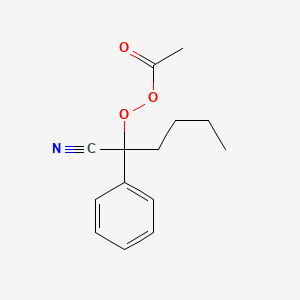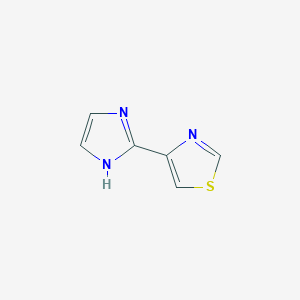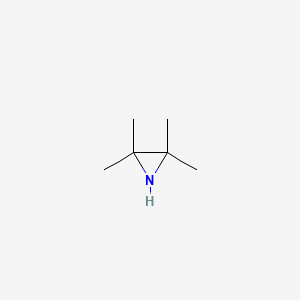
2,2,3,3-Tetramethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylaziridine is a nitrogen-containing three-membered ring compound with the molecular formula C₆H₁₃N. It is characterized by its high ring strain, which makes it a versatile intermediate in organic synthesis. This compound is known for its unique structural properties and reactivity, making it valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetramethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with chloramine-T in the presence of a base. This reaction proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetramethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring opens to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of amines.
Substitution: Formation of various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylaziridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethylaziridine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modification of biological molecules, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A simpler three-membered nitrogen-containing ring with similar reactivity but less steric hindrance.
Cyclopropane: A three-membered carbon ring with similar ring strain but different reactivity due to the absence of nitrogen.
Oxirane (Epoxide): A three-membered oxygen-containing ring with similar ring strain and reactivity
Uniqueness: 2,2,3,3-Tetramethylaziridine is unique due to its high degree of steric hindrance from the four methyl groups, which influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and polymers .
Eigenschaften
CAS-Nummer |
5910-14-5 |
|---|---|
Molekularformel |
C6H13N |
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylaziridine |
InChI |
InChI=1S/C6H13N/c1-5(2)6(3,4)7-5/h7H,1-4H3 |
InChI-Schlüssel |
HMDSXVUTCZSHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


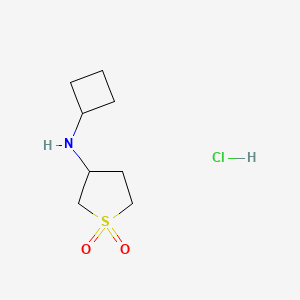
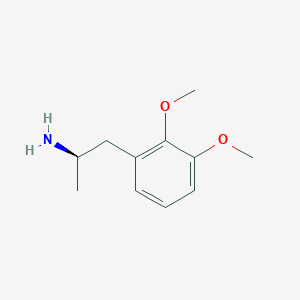
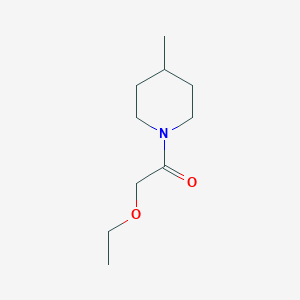
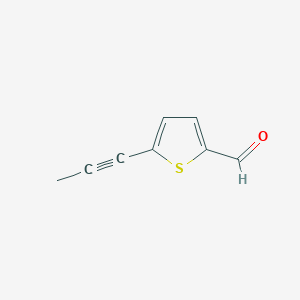
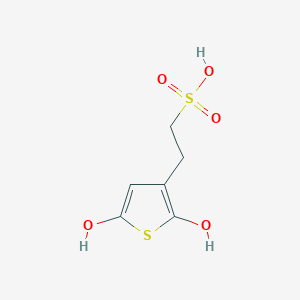
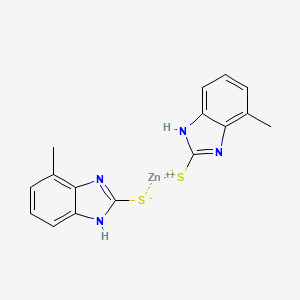
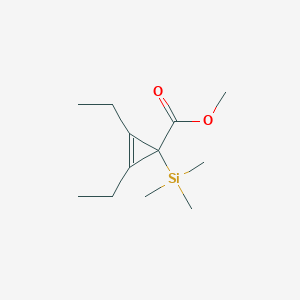
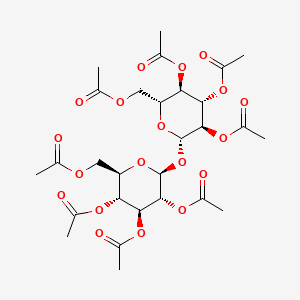
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
